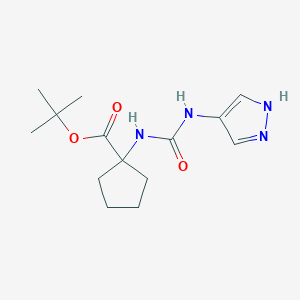![molecular formula C14H12N4O3S2 B7681934 N-[2-(pyridin-3-ylsulfonylamino)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B7681934.png)
N-[2-(pyridin-3-ylsulfonylamino)-1,3-benzothiazol-6-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(pyridin-3-ylsulfonylamino)-1,3-benzothiazol-6-yl]acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as PBA and has been synthesized using a variety of methods. In
作用機序
The mechanism of action of PBA is not fully understood, but it is thought to involve the inhibition of enzymes involved in cancer cell growth and the modulation of the immune system. PBA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anti-cancer properties, and PBA is thought to work through this mechanism.
Biochemical and Physiological Effects:
PBA has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, PBA has been shown to modulate the immune system. PBA has been shown to increase the production of cytokines, which are proteins involved in the regulation of the immune system. PBA has also been shown to decrease the levels of reactive oxygen species (ROS), which can cause damage to cells and contribute to the development of cancer.
実験室実験の利点と制限
One of the advantages of using PBA in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for cancer research. PBA has also been shown to have anti-inflammatory properties, which can be useful in the study of inflammatory diseases. However, there are also limitations to using PBA in lab experiments. PBA is a relatively new compound, and its mechanism of action is not fully understood. Additionally, PBA has not been extensively studied in vivo, so its effects in living organisms are not well known.
将来の方向性
There are several future directions for research on PBA. One area of interest is the development of PBA derivatives that may have improved anti-cancer properties. Another area of interest is the study of PBA in animal models to better understand its effects in vivo. Additionally, PBA could be studied for its potential applications in the treatment of inflammatory diseases and autoimmune disorders.
Conclusion:
In conclusion, N-[2-(pyridin-3-ylsulfonylamino)-1,3-benzothiazol-6-yl]acetamide, or PBA, is a chemical compound that has potential applications in various scientific research areas. PBA has been shown to inhibit the growth of cancer cells, modulate the immune system, and have anti-inflammatory properties. While there are limitations to using PBA in lab experiments, there are also several future directions for research on this compound. With further study, PBA could become a valuable tool in the fight against cancer and inflammatory diseases.
合成法
PBA can be synthesized using a variety of methods, including the reaction of 2-aminobenzothiazole with pyridine-3-sulfonyl chloride followed by acetylation with acetic anhydride. Another method involves the reaction of 2-aminobenzothiazole with pyridine-3-sulfonyl chloride followed by reaction with acetic acid anhydride and sodium acetate. Both methods have been reported to yield high purity PBA.
科学的研究の応用
PBA has been studied for its potential applications in various scientific research areas. One of the most prominent applications of PBA is in the field of cancer research. Studies have shown that PBA can inhibit the growth of cancer cells and induce apoptosis. PBA has also been studied for its potential anti-inflammatory properties and its ability to modulate the immune system.
特性
IUPAC Name |
N-[2-(pyridin-3-ylsulfonylamino)-1,3-benzothiazol-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S2/c1-9(19)16-10-4-5-12-13(7-10)22-14(17-12)18-23(20,21)11-3-2-6-15-8-11/h2-8H,1H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSUHUMCGLAMQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(3,5-Dimethylphenyl)propan-2-yl]-3-[2-hydroxy-2-(1-methylpyrazol-4-yl)propyl]urea](/img/structure/B7681862.png)
![1-[2-(Hydroxymethyl)-2-methylcyclopentyl]-3-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7681871.png)

![1-(1,3-Benzothiazol-2-yl)-3-[3-(1,3-thiazol-2-ylsulfanyl)propyl]urea](/img/structure/B7681893.png)
![2-methyl-N-[2-(3-methyl-1,2,4-triazol-4-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B7681902.png)
![3-(benzimidazol-1-yl)-N-[5-(furan-3-yl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B7681910.png)
![5-[(3-Chloro-4-methylphenyl)-methylsulfamoyl]-2-fluorobenzoic acid](/img/structure/B7681915.png)
![1-[(2-Methylpyrazol-3-yl)methyl]-3-[1-[4-(trifluoromethyl)phenyl]propan-2-yl]urea](/img/structure/B7681920.png)
![N-(2,4-dimethoxyphenyl)-2-[2-fluoro-N-[(2-fluorophenyl)methyl]anilino]acetamide](/img/structure/B7681923.png)
![N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide](/img/structure/B7681926.png)
![4-morpholin-4-yl-N-propan-2-yl-N-[(1-propyltetrazol-5-yl)methyl]aniline](/img/structure/B7681941.png)
![5-[4-[(4-Methoxyphenyl)methyl]piperazine-1-carbonyl]-2,3-dimethylbenzenesulfonamide](/img/structure/B7681956.png)
![[1-[(2,3-Dimethylcyclohexyl)amino]-1-oxopropan-2-yl] 1-oxidopyridin-1-ium-4-carboxylate](/img/structure/B7681959.png)